molecular formula C10H9F3O2 B3324835 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane CAS No. 198226-65-2

2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

Cat. No. B3324835
Key on ui cas rn: 198226-65-2
M. Wt: 218.17 g/mol
InChI Key: GYOFXQNABVOHIB-UHFFFAOYSA-N
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Patent
US06962945B2

Procedure details

A mixture of 4-trifluoromethyl phenol (2 g), K2CO3 (2.04 g) and epichlorohydrin (10 mL) was stirred at 120° C. for 4 hrs. After completion of reaction, the solid was filtered, filtrate was Diluted with water (50 mL) and extracted with ethylacetate (3×25 mL). Organic layer was washed with Distilled water (3×100 mL) and concentrated to an oil, which was purified on silica gel column using hexane:ethylacetate (9:1) as eluant, to given required compound 2.42 g (90%) yield.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.C([O-])([O-])=O.[K+].[K+].[CH2:18]([CH:20]1[O:22][CH2:21]1)Cl>>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[CH:5][C:6]([O:9][CH2:18][CH:20]2[O:22][CH2:21]2)=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)O)(F)F
Name
Quantity
2.04 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
FILTRATION
Type
FILTRATION
Details
the solid was filtered
ADDITION
Type
ADDITION
Details
filtrate was Diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (3×25 mL)
WASH
Type
WASH
Details
Organic layer was washed with Distilled water (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel column
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC(C1=CC=C(OCC2CO2)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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